acea
Overview
Description
Arachidonyl-2'-chloroethylamide is a fatty amide obtained by the formal condensation of arachidonic acid with 2-chloroethanamine. It is a potent agonist of the CB1 receptor (Ki = 1.4 nM) and also has a low affinity for the CB2 receptor (Ki = 3100 nM). It has a role as a CB1 receptor agonist, a neuroprotective agent and a CB2 receptor agonist. It is an organochlorine compound, a secondary carboxamide, a fatty amide and a synthetic cannabinoid. It is functionally related to an arachidonic acid.
Mechanism of Action
Target of Action
ACEA is a highly selective agonist of the cannabinoid receptor 1 (CB1R) . It binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) . The CB1R is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in various physiological processes such as appetite, pain perception, mood, and memory .
Mode of Action
As a selective CB1R agonist, this compound interacts with its target by binding to the CB1R, leading to the activation of the receptor . This activation results in the inhibition of adenylate cyclase activity, decrease in cyclic AMP levels, and modulation of ion channels, leading to a decrease in neuronal excitability .
Biochemical Pathways
This compound’s interaction with the CB1R affects several biochemical pathways. For instance, it has been reported to alleviate cerebral ischemia injury through the glycogen synthase kinase-3β (GSK-3β)-mediated mitochondrial biogenesis . This compound administration increases the phosphorylation of GSK-3β, which induces mitochondrial biogenesis and preserves mitochondrial function .
Pharmacokinetics
It is soluble in ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), suggesting that it can be administered in a variety of ways .
Result of Action
The activation of CB1R by this compound has been associated with various molecular and cellular effects. For instance, this compound has been reported to protect neurons in ischemic injury . It improves neurological behavior, reduces infarct volume, and inhibits apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can modulate the effects of this compound. In a study, the co-application of this compound with a TRPV1 blocker significantly attenuated K±induced CGRP release . This suggests that the environment in which this compound is administered can significantly influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Arachidonyl-2-chloroethylamide primarily binds to the CB1R and has a low affinity to the CB2R . It plays a significant role in biochemical reactions, particularly in the context of neuronal protection during ischemic injury .
Cellular Effects
Arachidonyl-2-chloroethylamide has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been reported to improve neurological behavior, reduce infarct volume, and inhibit apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Arachidonyl-2-chloroethylamide involves its interaction with the CB1R . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arachidonyl-2-chloroethylamide change over time. It has been observed that the volume and numbers of mitochondria significantly increase after administration of Arachidonyl-2-chloroethylamide .
Dosage Effects in Animal Models
In animal models, the effects of Arachidonyl-2-chloroethylamide vary with different dosages . For instance, an intraperitoneal injection of 1 mg/kg Arachidonyl-2-chloroethylamide in adult male Sprague Dawley rats improved neurological behavior, reduced infarct volume, and inhibited apoptosis .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274346 | |
Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220556-69-4 | |
Record name | ACEA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220556-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl-2-chloroethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220556694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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